molecular formula C16H13N3O5 B2558874 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide CAS No. 126940-54-3

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide

Cat. No.: B2558874
CAS No.: 126940-54-3
M. Wt: 327.296
InChI Key: TYEWRSBESMRDNG-UHFFFAOYSA-N
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Description

N-{1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide is a pyrano[2,3-d]pyrimidine derivative characterized by a fused pyran-pyrimidine core with three oxo groups at positions 2, 4, and 5. The 6-position is substituted with a benzamide group, while the 1- and 3-positions are methylated. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Synthesis typically involves condensation reactions, such as refluxing intermediates like 1,3-dimethyl-2,4,7-trioxo derivatives with benzaldehyde or benzamide precursors under ethanol or solvent-free conditions .

Properties

IUPAC Name

N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWRSBESMRDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide typically involves multiple steps, starting with the formation of the pyrano[2,3-d]pyrimidin core[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrano[2,3-d]pyrimidine Derivatives

  • N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a): This compound shares the pyrido[2,3-d]pyrimidine core but replaces the benzamide with a carbohydrazide group. Synthesis involves 12-hour reflux in ethanol, yielding crystalline products after recrystallization .
  • 7-Amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-pyrano[2,3-d]pyrimidine-6-carbonitrile (3c): Features a 7-amino group and 4-methoxyphenyl substituent, with a cyano group at position 4. The amino and cyano groups increase polarity, affecting bioavailability. Synthesized solvent-free with 91% yield and a melting point of 202–203°C .

Pyrido[4,3-d]pyrimidine Derivatives

  • Trametinib (N-(3-(3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-pyrido[4,3-d]pyrimidin-1-yl)phenyl)acetamide): A pyrido[4,3-d]pyrimidine kinase inhibitor with a fluorophenyl-iodo substituent. The pyridine ring (vs. pyran) enhances aromaticity, improving binding to MEK1/2 targets. Patented in 2019, it highlights how core heterocycle changes dictate therapeutic applications .

Indolo-Pyrano-Pyrimidinones

  • 5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-indolo[2',3':5,6]pyrano[2,3-d]pyrimidin-4(3H)-one: Incorporates an indole moiety fused to the pyrano-pyrimidine system. Solvent choice (e.g., methanol vs. acetonitrile) significantly impacts synthesis efficiency .

Biological Activity

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide (CAS Number: 126940-54-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that warrant detailed investigation.

  • Molecular Formula : C16H13N3O5
  • Molecular Weight : 327.29 g/mol
  • Chemical Structure : The compound features a pyrano[2,3-d]pyrimidine core which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines and demonstrated significant cytotoxic effects.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell wall synthesis.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions beneficial in treating metabolic disorders.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's structural features allow it to bind effectively to enzyme active sites or receptor sites.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 15 µM after 48 hours of exposure.
  • Antimicrobial Testing :
    • In vitro assays against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results indicate a promising antimicrobial profile suitable for further development into therapeutic agents.

Comparative Biological Activity Table

Activity Type Tested Strain/Cell Line IC50/MIC Value Reference
AntitumorMCF-7 (Breast Cancer)15 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL

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